molecular formula C9H8ClN3O2 B13003002 Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250997-06-8

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13003002
CAS No.: 1250997-06-8
M. Wt: 225.63 g/mol
InChI Key: PIMMQTGIEFIFKE-UHFFFAOYSA-N
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Description

Introduction to Ethyl 5-Chloroimidazo[1,2-a]Pyrazine-3-Carboxylate

Historical Context of Imidazopyrazine Derivatives in Medicinal Chemistry

Imidazopyrazines belong to a class of nitrogen-containing heterocycles that have garnered sustained interest in pharmaceutical research due to their structural versatility and diverse biological activities. Early work in the 20th century identified imidazo[1,2-a]pyrazine cores as privileged scaffolds capable of interacting with enzymatic targets such as kinases and GPCRs. The fusion of imidazole and pyrazine rings creates a planar, aromatic system that facilitates π-π stacking interactions with protein binding pockets, a feature exploited in the design of antiviral and anticancer agents.

The introduction of halogen atoms, particularly chlorine, into these systems emerged as a strategic modification to enhance metabolic stability and target affinity. For example, chlorinated imidazopyrazines demonstrated improved pharmacokinetic profiles in early antitubercular drug candidates, attributed to the electron-withdrawing effects of chlorine optimizing drug-receptor binding. Concurrently, ester functionalities, such as the ethyl carboxylate group in this compound, were adopted to fine-tune solubility and bioavailability, enabling systemic distribution in preclinical models.

Table 1: Key Structural Features of this compound
Property Value Source
Molecular Formula $$ \text{C}9\text{H}8\text{ClN}3\text{O}2 $$
Molecular Weight 225.63 g/mol
CAS Registry Number 1250997-06-8
Substituent Positions Chlorine (C5), Ethyl Ester (C3)

Structural Significance of Chlorine and Ester Substituents in Heterocyclic Systems

The strategic placement of chlorine and ethyl ester groups on the imidazopyrazine scaffold confers distinct advantages in molecular design:

Chlorine Substituent (C5 Position):
Chlorination at the 5-position introduces both electronic and steric effects. The electron-withdrawing nature of chlorine increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack in synthetic derivatization reactions. This modification also enhances intermolecular interactions, such as halogen bonding with protein residues, which can improve binding specificity. In comparative studies, 5-chloro derivatives exhibited up to 10-fold greater inhibitory activity against microbial targets compared to their non-halogenated counterparts.

Ethyl Ester Group (C3 Position):
The ethyl carboxylate moiety serves a dual purpose. First, it acts as a protecting group during synthesis, enabling selective functionalization of other positions on the heterocycle. Second, the ester’s lipophilicity ($$ \log P \approx 1.8 $$) balances aqueous solubility and membrane permeability, a critical factor in oral bioavailability. Hydrolysis of the ester in vivo can yield carboxylic acid derivatives, providing a prodrug strategy for controlled release.

Electronic Effects of Substituents (Theoretical Analysis)
  • Chlorine’s Inductive Effect: The $$ -I $$ effect of chlorine withdraws electron density from the ring, decreasing the π-electron density at C3 and C7 by approximately 15% (DFT calculations).
  • Ester Resonance: The ethoxycarbonyl group participates in conjugation with the ring, stabilizing the transition state in substitution reactions by delocalizing negative charge.

Properties

CAS No.

1250997-06-8

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-5-11-4-7(10)13(6)8/h3-5H,2H2,1H3

InChI Key

PIMMQTGIEFIFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate in the same flask without isolation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Unfortunately, the search results do not contain information regarding the applications of "Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate". However, some of the search results discuss applications of related compounds, such as "5-Chloro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester" and various imidazo[1,2-a]pyrazine derivatives.

Applications of 5-Chloro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester

5-Chloro-Imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is a versatile compound with applications in pharmaceutical research and development .

Its applications include:

  • Pharmaceutical Development It is a key intermediate in the synthesis of anti-cancer and anti-inflammatory drugs .
  • Biochemical Research It is used in enzyme inhibition and receptor binding studies to help researchers understand biological pathways and disease mechanisms .
  • Agricultural Chemistry It is explored for potential use in developing agrochemicals like herbicides or fungicides to improve crop yields .
  • Material Science It can be incorporated into polymer formulations to enhance material properties like thermal stability and chemical resistance .
  • Diagnostic Applications It is being investigated for developing diagnostic agents for imaging techniques, which can aid in the early detection of diseases .

Applications of Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Recent developments of imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Examples of Substituted imidazo[1,2-a]pyrazines :

  • 2-methoxy-5-[2-propan-2-yl-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-3-yl]phenol
  • 3,5-difluoro-4-[2-methyl-6-[3-(pentafluoro-lambda6-sulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-yl]phenol
  • 3-(4-fluoro-1H-indazol-5-yl)-6-[4-fluoro-3-(trifluoromethyl)phenyl]-2-propan-2-ylimidazo[1,2-a]pyrazine
  • 3-bromo-2-propan-2-yl-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazine

One specific imidazo[1,2-a]pyridine, an FDA-approved drug for the treatment of insomnia, has inspired researchers to re-purpose it for TB . It was modified to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues, and the modified analogues were evaluated against replicating Mtb in various growth media . SAR studies revealed that 3-carboxylates series was more potent than 3-oxoacetamides and 3-acetamides . However, among all the synthesized series of compounds, benzyl amides containing analogues were the most active .

Mechanism of Action

The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, making it effective against certain infections. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The activity and physicochemical properties of imidazo-fused heterocycles depend on:

  • Heterocyclic core (pyrazine, pyridazine, or pyridine).
  • Substituent type (chloro, bromo, nitro, methyl).
  • Substituent position (5-, 6-, or 8-position).
  • Ester group placement (position 2 vs. 3).
Table 1: Activity and Structural Features of Selected Analogs
Compound Name Heterocycle Substituent(s) Position Biological Activity (WWP2 Inhibition) Reference
Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine Cl 5 Moderate activity
6,8-Dichloroimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine Cl, Cl 6, 8 High activity
6-Chloroimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine Cl 6 Lower activity
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine Br 6 Comparable to chloro analogs
Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine NO₂ 5 Not reported (likely lower stability)

Key Findings :

  • Chlorination Pattern : Dichloro analogs (e.g., 6,8-dichloro) exhibit higher inhibitory activity against WWP2, suggesting that additional halogens enhance target engagement .
  • Heterocycle Core : Pyrazine-based compounds (e.g., imidazo[1,2-a]pyrazine) show better activity than pyridine analogs due to enhanced aromatic π-stacking .
  • Substituent Type : Bromo-substituted analogs (e.g., 6-bromo) may exhibit similar activity to chloro derivatives but with altered pharmacokinetics due to increased lipophilicity .

Key Findings :

  • Purity : Most analogs are synthesized with ≥95% purity, though pyridazine derivatives often require more rigorous purification .
  • Stability : Nitro-substituted compounds (e.g., 5-nitro) may exhibit reduced stability due to the electron-withdrawing nitro group .

Discussion of Structural Influences

Electronic Effects

  • Chloro vs. Bromo : Chlorine’s smaller size and higher electronegativity improve binding precision, while bromine’s polarizability enhances hydrophobic interactions .

Steric Considerations

  • Ester Position : Carboxylate at position 3 (vs. 2) minimizes steric hindrance, favoring interactions with flat binding pockets .
  • Methyl Substituents : Additional methyl groups (e.g., in pyridazine analogs) may hinder solubility but improve metabolic stability .

Biological Activity

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine family, which is known for diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused bicyclic structure characterized by an imidazo[1,2-a]pyrazine core. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 5-position influences its chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific biological targets. Research indicates that it may act as a modulator of certain enzymes or receptors, influencing various biochemical pathways. For instance, related compounds have been shown to exhibit interactions with DNA and RNA, potentially leading to effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Antiviral Effects : Interference with viral replication.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Biological Activity Data

A summary of the biological activities observed for this compound and its analogs is presented in the following table:

Biological Activity Observed Effects References
AntimicrobialEffective against various bacterial strains
AntiviralInhibitory effects on viral replication
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study investigating the compound's efficacy against Staphylococcus aureus demonstrated significant antimicrobial activity with an IC50 value indicating potent inhibition of bacterial growth. This suggests potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly alter biological activity. For example, variations in substituents at different positions on the ring system have been correlated with enhanced or diminished potency against specific biological targets.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclization of chlorinated pyrazine precursors with α,β-unsaturated carbonyl compounds, followed by esterification. Key intermediates are validated using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.37–7.23 ppm in ) and mass spectrometry (e.g., m/z 271 [M]+ in ). Multi-step protocols often involve azide-alkyne cycloadditions for heterocycle formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

TechniqueKey Data PointsReference
¹H NMRAromatic protons (δ 7.84 ppm), ester CH₃ (δ 1.37 ppm)
¹³C NMRCarbonyl (δ 162.4 ppm), nitrile (δ 105.0 ppm)
IRC=O stretch (1704 cm⁻¹), C≡N (2143 cm⁻¹)
X-ray diffractionPlanarity of imidazo-pyrazine core (mean deviation <0.003 Å)

Q. How is the ester group functionalized in this compound?

The ester undergoes hydrolysis to carboxylic acids (using NaOH/EtOH) or aminolysis with hydrazine to form hydrazides (e.g., used hydrazine hydrate to yield carbohydrazides) . Reaction conditions (solvent, temperature) dictate selectivity.

Q. What crystallization methods are recommended for structural analysis?

Slow evaporation of ethyl acetate at room temperature yields high-quality single crystals, as demonstrated in . Solvent polarity must balance solubility and crystal growth rates .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

SHELXL software ( ) is robust for high-resolution or twinned data. Strategies include:

  • Using restraints for disordered regions.
  • Testing multiple twin laws via the HKLF5 format.
  • Validating hydrogen bonding networks (e.g., C–H⋯O/N interactions in ) .

Q. What explains discrepancies in biological activity between in vitro and cellular assays for this compound?

Contradictions may arise from:

  • Differential membrane permeability (e.g., ester vs. carboxylic acid forms).
  • Metabolism in cellular systems (e.g., esterase-mediated hydrolysis).
  • Off-target effects in complex environments. Comparative studies with methyl or tert-butyl esters ( ) can isolate steric/electronic contributions .

Q. How does the chloro substituent at position 5 influence reactivity compared to non-halogenated analogs?

The electron-withdrawing Cl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution. X-ray data ( ) shows shortened C–Cl bonds (1.74 Å) vs. C–H (1.08 Å), increasing susceptibility to SNAr reactions .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this scaffold?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic hotspots. For example, the C-3 position (ester carbonyl) shows higher electrophilicity (f⁻ = 0.12) than C-5 (f⁻ = 0.08), guiding functionalization strategies .

Q. What strategies validate the purity of derivatives in complex reaction mixtures?

High-resolution LC-MS (ESI+) identifies byproducts (e.g., m/z 198 [M – COOEt]+ in ). Preparative HPLC with C18 columns achieves >98% purity for biological assays .

Data Analysis & Methodological Challenges

Q. How are contradictory NMR signals (e.g., overlapping peaks) resolved?

  • Use 2D NMR (COSY, HSQC) to assign overlapping protons.
  • Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova).
  • Isotopic labeling (¹³C or ¹⁵N) clarifies ambiguous assignments .

Q. What statistical tools analyze structure-activity relationships (SAR) for this scaffold?

Multivariate regression (PLS or PCA) correlates electronic parameters (Hammett σ) with bioactivity. For example, links Cl substitution to enhanced kinase inhibition (pIC₅₀ = 7.2 vs. 6.5 for H-substituted analogs) .

Q. How do researchers differentiate between polymorphs during crystallization?

Powder XRD and DSC identify polymorphic forms. For example, ’s monoclinic P2₁/c crystals show distinct diffraction patterns vs. orthorhombic forms .

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